

Identifying and minimizing off-target effects of PSB-16133 sodium

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Compound of Interest

Compound Name: PSB-16133 sodium

Cat. No.: B15570692

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Technical Support Center: PSB-16133 Sodium

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **PSB-16133 sodium**, a potent and selective antagonist of the P2Y4 receptor. The information herein is designed to help users identify and minimize potential off-target effects and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of **PSB-16133 sodium**?

A1: The primary molecular target of **PSB-16133 sodium** is the human P2Y4 receptor, a Gq protein-coupled receptor activated by uridine-5'-triphosphate (UTP).^{[1][2][3]} PSB-16133 acts as a potent and selective antagonist with an IC₅₀ value of 233 nM.^{[1][2][3]} It is thought to act as an allosteric antagonist.^{[1][2][3]}

Q2: What is the known selectivity profile of PSB-16133?

A2: PSB-16133 has been shown to be selective for the P2Y4 receptor over other P2Y receptor subtypes.^{[1][2][3][4]} For detailed quantitative data on its selectivity, please refer to the data table below. To fully characterize its off-target profile, it is recommended to screen PSB-16133 against a broader panel of receptors and enzymes relevant to your specific research context.

Q3: What is the mechanism of action of PSB-16133?

A3: PSB-16133 is an antagonist of the P2Y4 receptor. The P2Y4 receptor is coupled to the Gq protein signaling pathway.^[5] Activation of the P2Y4 receptor by its endogenous agonist UTP leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. PSB-16133 blocks this signaling cascade by inhibiting the P2Y4 receptor.

Q4: What are the potential off-target effects of PSB-16133?

A4: While PSB-16133 is reported to be a selective P2Y4 antagonist, the potential for off-target effects should always be considered, particularly at higher concentrations. As PSB-16133 has an anthraquinone scaffold, compounds with this structure have been reported to have various biological activities, including potential cytotoxicity at high concentrations.^{[6][7][8][9][10]} It is crucial to determine the optimal concentration for your specific cell type and assay to minimize any potential off-target effects or cytotoxicity.

Q5: How should I dissolve and store **PSB-16133 sodium**?

A5: **PSB-16133 sodium** is typically soluble in aqueous buffers. For stock solutions, it is advisable to use high-quality, sterile water or a buffer such as PBS. To ensure solubility, gentle vortexing or sonication may be required. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific instructions for solubility and storage.

Data Presentation

Table 1: Potency and Selectivity of PSB-16133

Target	Species	Assay Type	Measured Value (IC50/Ki)	Reference
P2Y4 Receptor	Human	Intracellular Ca2+ release	233 nM	[1][2][3]
P2Y1 Receptor	Human	Intracellular Ca2+ release	> 10,000 nM	[4]
P2Y2 Receptor	Human	Intracellular Ca2+ release	> 10,000 nM	[4]
P2Y6 Receptor	Human	Intracellular Ca2+ release	> 10,000 nM	[4]
P2Y11 Receptor	Human	cAMP accumulation	> 10,000 nM	[4]
P2Y12 Receptor	Human	cAMP accumulation	> 10,000 nM	[4]

Note: The selectivity data against other P2Y subtypes is based on the assertion of selectivity in the primary literature. For a comprehensive profile, further independent testing is recommended.

Experimental Protocols

Detailed Methodology: P2Y4 Receptor Functional Assay (Intracellular Calcium Mobilization)

This protocol is based on the method used for the characterization of PSB-16133.[1][2][3]

Objective: To measure the inhibitory effect of PSB-16133 on UTP-induced intracellular calcium mobilization in cells expressing the human P2Y4 receptor.

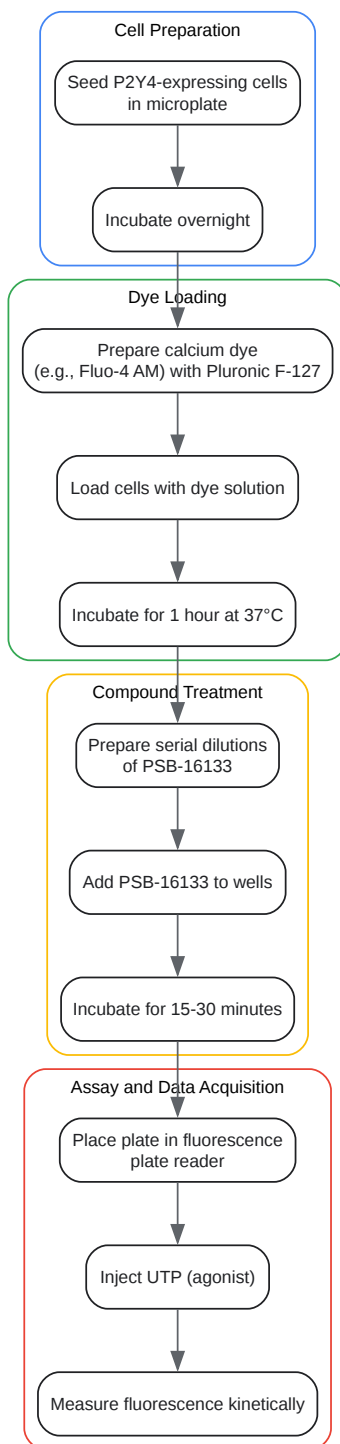
Materials:

- 1321N1 astrocytoma cells stably transfected with the human P2Y4 receptor
- Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

- **PSB-16133 sodium**
- UTP (Uridine-5'-triphosphate)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
- 96-well or 384-well black-walled, clear-bottom microplates
- Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets

Experimental Workflow Diagram:

Experimental Workflow: Calcium Mobilization Assay



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Workflow for the intracellular calcium mobilization assay.

Procedure:

- **Cell Plating:** Seed 1321N1-hP2Y4 cells into a 96-well or 384-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
- **Dye Loading:**
 - Prepare a dye loading solution by diluting a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS) to the desired final concentration.
 - To aid in dye solubilization, pre-mix the dye with an equal volume of 20% Pluronic F-127 before diluting in the assay buffer.
 - Remove the cell culture medium from the wells and add the dye loading solution.
 - Incubate the plate for 1 hour at 37°C.
- **Compound Incubation:**
 - Prepare serial dilutions of **PSB-16133 sodium** in the assay buffer.
 - After the dye loading incubation, wash the cells gently with the assay buffer to remove extracellular dye.
 - Add the different concentrations of PSB-16133 to the wells and incubate for 15-30 minutes at room temperature or 37°C. Include a vehicle control (buffer only).
- **Measurement of Calcium Mobilization:**
 - Set up the fluorescence plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4).
 - Establish a baseline fluorescence reading for each well.
 - Inject a solution of UTP at a concentration that elicits a submaximal response (e.g., EC₈₀) into each well.

- Immediately begin kinetic measurement of fluorescence intensity for a set period (e.g., 60-120 seconds).
- Data Analysis:
 - The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
 - Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known P2Y4 antagonist or no agonist (100% inhibition).
 - Plot the normalized response against the logarithm of the PSB-16133 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

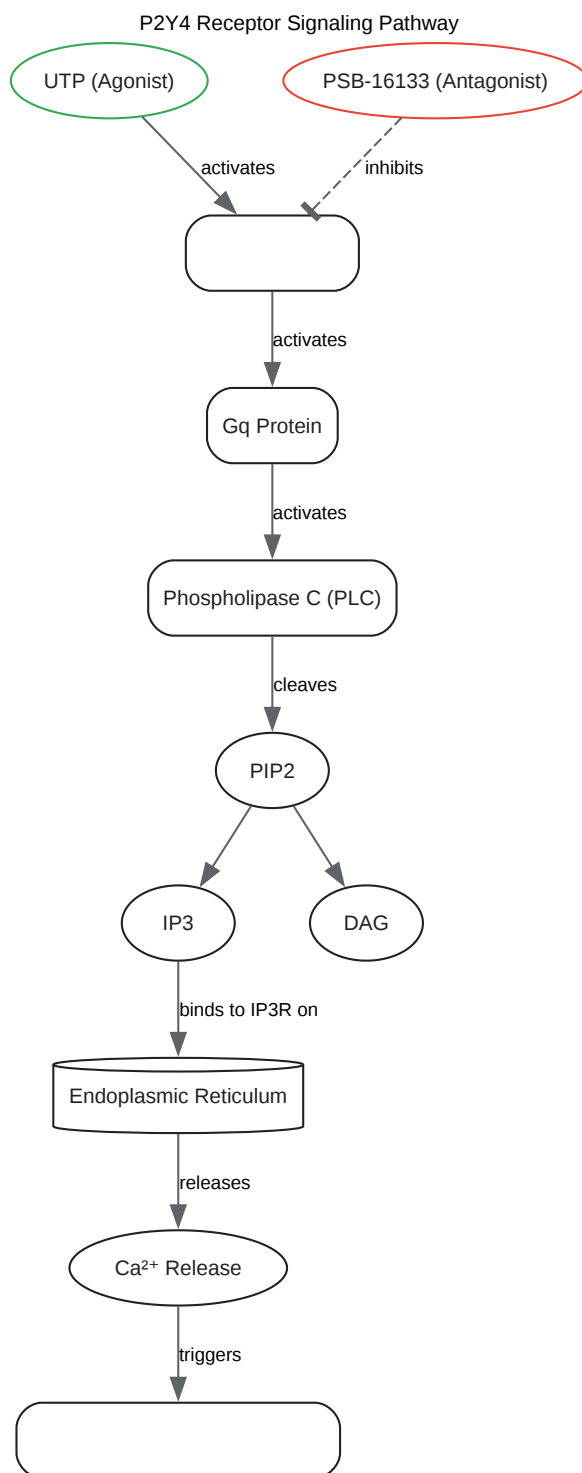
Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
High background fluorescence	<ul style="list-style-type: none">- Incomplete removal of extracellular dye.- Cell death leading to dye leakage.- Autofluorescence of PSB-16133 or other compounds.	<ul style="list-style-type: none">- Ensure gentle but thorough washing after dye loading.- Optimize cell seeding density and check cell viability.- Run a control plate with PSB-16133 and no cells to check for compound autofluorescence.
Low or no signal upon agonist stimulation	<ul style="list-style-type: none">- Low expression or desensitization of the P2Y4 receptor.- Inactive UTP agonist.- Incorrect filter settings on the plate reader.- Problems with the calcium-sensitive dye.	<ul style="list-style-type: none">- Passage cells carefully to maintain receptor expression.- Prepare fresh UTP solutions for each experiment.- Verify the excitation and emission wavelengths for your specific dye.- Use a positive control agonist (e.g., ionomycin) to confirm cell and dye viability.
High well-to-well variability	<ul style="list-style-type: none">- Uneven cell seeding.- Inconsistent dye loading.- Pipetting errors during compound or agonist addition.	<ul style="list-style-type: none">- Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette or automated liquid handler for consistent liquid addition.- Carefully check all pipettes for accuracy and precision.
Unexpected agonist or antagonist effects of PSB-16133	<ul style="list-style-type: none">- Off-target effects at high concentrations.- Cytotoxicity of the compound.	<ul style="list-style-type: none">- Perform a dose-response curve to determine the optimal concentration range.- Conduct a cell viability assay (e.g., MTT, LDH) in parallel to rule out cytotoxicity.- Test the effect of PSB-16133 in the absence of UTP to check for any agonist activity.

Signaling Pathway and Logical Relationships

P2Y4 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the P2Y4 receptor and the point of inhibition by PSB-16133.



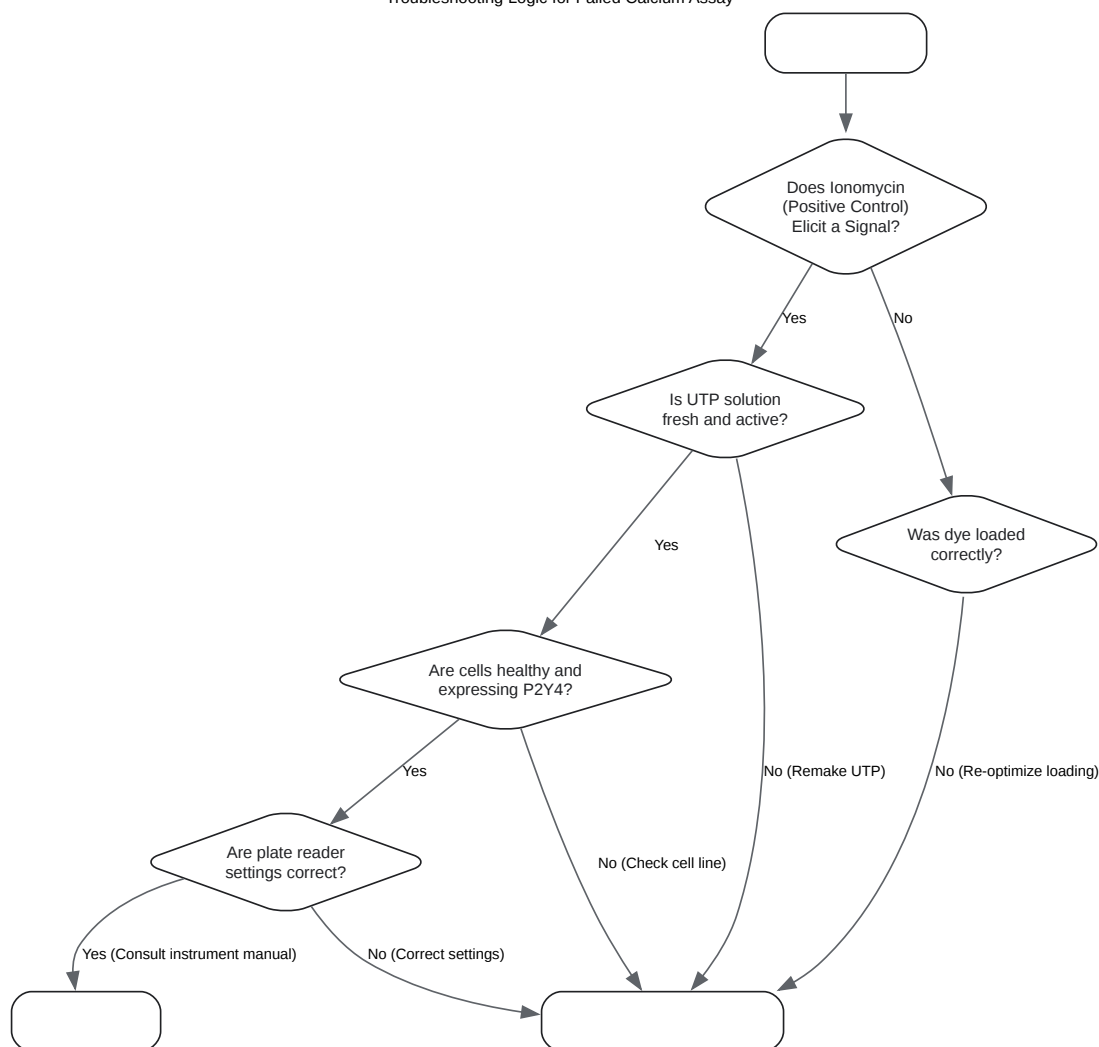
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P2Y4 receptor signaling and PSB-16133 inhibition point.

Troubleshooting Logic for a Failed Experiment

This diagram provides a logical workflow for troubleshooting a failed calcium mobilization experiment.

Troubleshooting Logic for Failed Calcium Assay



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A logical approach to troubleshooting a failed calcium assay.

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